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molecular formula C9H16O4 B8341918 2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester CAS No. 83803-81-0

2-Butenoic acid, 4,4-dimethoxy-3-methyl-, ethyl ester

Cat. No. B8341918
M. Wt: 188.22 g/mol
InChI Key: MYHCWGDFZQZTQA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04975454

Procedure details

A mixture of 50 mmol of 1,1-dimethoxyacetone and 60 mmol of ethyl 2-(diethoxyphosphoryl)acetate is added in the course of 1 hour to a suspension of 125 mmol of potassium carbonate in 10 ml of water with vigorous stirring and with temperature maintained at between 20° and 30° C. When the addition is complete, stirring is continued for 24 hours at room temperature and the insoluble matter is then removed by filtration and washed with diethyl ether. The organic phase is separated and washed with saturated sodium chloride solution to neutrality. After drying and evaporation of the solvent, the product is purified by distillation under vacuum, which yields an (E+Z) isomer mixture in the form of an oil.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
125 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Ethyl 4,4-Dimethoxy-3-Methyl-2-Butenoate

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:7][CH3:8])[C:4]([CH3:6])=O.C(OP([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])(OCC)=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:1][O:2][CH:3]([O:7][CH3:8])[C:4]([CH3:6])=[CH:17][C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
COC(C(=O)C)OC
Name
Quantity
60 mmol
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Step Two
Name
Quantity
125 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring and with temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at between 20° and 30° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the insoluble matter is then removed by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with saturated sodium chloride solution to neutrality
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
the product is purified by distillation under vacuum, which
CUSTOM
Type
CUSTOM
Details
yields an (E+Z) isomer mixture in the form of an oil

Outcomes

Product
Details
Reaction Time
24 h
Name
Ethyl 4,4-Dimethoxy-3-Methyl-2-Butenoate
Type
Smiles
COC(C(=CC(=O)OCC)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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